molecular formula C5H8ClF4N B8230228 3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride

3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride

Cat. No.: B8230228
M. Wt: 193.57 g/mol
InChI Key: AOMCDLZJBRQENA-UHFFFAOYSA-N
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Description

3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride is a chemical compound characterized by the presence of a tetrafluoroethyl group attached to an azetidine ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride typically involves the reaction of azetidine with 1,2,2,2-tetrafluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted azetidines with various functional groups.

    Oxidation Reactions: Products include oxidized derivatives of the original compound.

    Reduction Reactions: Products include reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The tetrafluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The azetidine ring structure also plays a crucial role in determining the compound’s overall behavior and effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether
  • 2,2,2-Trifluoroethyl Ether

Uniqueness

3-(1,2,2,2-Tetrafluoroethyl)azetidinehydrochloride is unique due to its combination of a tetrafluoroethyl group and an azetidine ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and physical properties. The hydrochloride salt form further enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

3-(1,2,2,2-tetrafluoroethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)3-1-10-2-3;/h3-4,10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMCDLZJBRQENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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